Propan-2-yl 3-phenylbut-2-enoate
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Overview
Description
Propan-2-yl 3-phenylbut-2-enoate is a chemical compound that belongs to the class of cinnamate esters . It is known for its unique structure, which includes a phenyl group attached to a but-2-enoate moiety. This compound has a molecular weight of 204.115 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-phenylbut-2-enoate can be synthesized through various organic synthesis methods. One common method involves the esterification of 3-phenylbut-2-enoic acid with propan-2-ol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as toluene or dichloromethane.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-phenylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-phenylbut-2-enoic acid or 3-phenylbutan-2-one.
Reduction: Formation of 3-phenylbut-2-en-1-ol.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Propan-2-yl 3-phenylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a starting material in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of propan-2-yl 3-phenylbut-2-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of 3-phenylbut-2-enoic acid and propan-2-ol . These metabolites can then participate in further biochemical pathways, exerting their effects on cellular processes .
Comparison with Similar Compounds
Propan-2-yl 3-phenylbut-2-enoate can be compared with other cinnamate esters, such as:
- Methyl cinnamate
- Ethyl cinnamate
- Butyl cinnamate
Uniqueness
What sets this compound apart is its specific ester group, which can influence its reactivity and biological activity. The presence of the propan-2-yl group can also affect its solubility and interaction with other molecules .
Similar Compounds
- Methyl cinnamate : Known for its use in fragrances and flavorings.
- Ethyl cinnamate : Used in the synthesis of pharmaceuticals and agrochemicals.
- Butyl cinnamate : Employed in the production of plasticizers and resins .
Properties
CAS No. |
828935-27-9 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
propan-2-yl 3-phenylbut-2-enoate |
InChI |
InChI=1S/C13H16O2/c1-10(2)15-13(14)9-11(3)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
CLXQCOVGANTJSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C=C(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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